molecular formula C27H22N4O3S B2776260 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 202827-58-5

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2776260
CAS No.: 202827-58-5
M. Wt: 482.56
InChI Key: VKEXRMGXAHLWLJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a phenylamine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar benzophenone structure.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole moiety, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable tool for research and development.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-18-14-16-19(17-15-18)35(33,34)31-23-11-5-3-9-21(23)27(32)30-22-10-4-2-8-20(22)26-28-24-12-6-7-13-25(24)29-26/h2-17,31H,1H3,(H,28,29)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXRMGXAHLWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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